4-Nitrosobenzenesulfonamide
Description
Significance of Nitroso Derivatives in Modern Organic Synthesis and Catalysis
Nitroso compounds, characterized by the -N=O functional group, are a versatile class of organic molecules with diverse applications in synthesis and catalysis. aquigenbio.comwikipedia.org Their unique electronic properties make them valuable as building blocks for a wide range of nitrogen-containing compounds. aquigenbio.com In organic synthesis, nitrosoarenes, a subclass of nitroso compounds, exhibit remarkable versatility, acting as both electrophilic and nucleophilic reagents. rsc.org
One of the most notable applications of nitroso compounds is in cycloaddition reactions, particularly the hetero-Diels-Alder reaction. wikipedia.orgacs.orgsigmaaldrich.com In this reaction, a nitroso compound acts as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. sigmaaldrich.comwikipedia.orgorganic-chemistry.org This method is a powerful tool for the synthesis of complex molecules, including natural products and their analogues. wikipedia.org The nitroso-Diels-Alder reaction is an attractive strategy for preparing 3,6-dihydro-1,2-oxazines and 1-amino-4-hydroxy-2-ene derivatives. acs.org
Beyond cycloadditions, nitroso compounds participate in a variety of other important transformations. They can act as electrophiles in nitroso-aldol reactions and are involved in ene reactions. wikipedia.orgrsc.org Furthermore, they can serve as precursors to other functional groups through reduction to amines or oxidation to nitro compounds. researchgate.net The ability of nitroso compounds to act as ligands for transition metals also opens up avenues in catalysis. wikipedia.org
Overview of the Distinctive Reactivity of the Sulfonamide and Nitroso Functional Groups
The chemical behavior of 4-Nitrosobenzenesulfonamide is dictated by the individual and combined reactivities of its two key functional groups: the sulfonamide and the nitroso group.
The Sulfonamide Group:
The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal chemistry and organic synthesis. wikipedia.orgucl.ac.uk It consists of a sulfonyl group (O=S=O) linked to an amine. wikipedia.org Generally, this group is considered relatively unreactive. wikipedia.org However, the hydrogen on the nitrogen atom of a primary or secondary sulfonamide can be deprotonated, and the group can undergo various acid-base reactions. wikipedia.org The rigidity of the sulfonamide group often leads to crystalline compounds, a property historically used for the identification of amines. wikipedia.org
From a synthetic perspective, sulfonamides are typically prepared by reacting a sulfonyl chloride with an amine. wikipedia.org They can also be involved in reactions such as ortho-lithiation on an aryl ring. wikipedia.org
The Nitroso Group:
The nitroso group (-N=O) is a highly reactive functional moiety. wikipedia.orgbritannica.com C-nitroso compounds, where the nitroso group is attached to a carbon atom, are known to participate in a monomer-dimer equilibrium. wikipedia.org They are generally sensitive to heat and light due to the low C-N bond dissociation energy. wikipedia.org
The nitroso group is a potent electrophile and readily reacts with nucleophiles. libretexts.org This reactivity is harnessed in various synthetic transformations. For instance, nitroso compounds can react with amines to form nitrosamines. wikipedia.orglibretexts.org They are also key intermediates in reactions like the Barton reaction and the Baeyer–Emmerling indole (B1671886) synthesis. wikipedia.org The electrophilic nature of the nitroso group makes it an excellent dienophile in hetero-Diels-Alder reactions, as previously mentioned. wikipedia.orgrsc.org
Current Academic Research Landscape and Future Directions for this compound
Current research on this compound and related structures is exploring their potential in various domains of organic chemistry. One area of focus is the development of novel catalytic enantioselective reactions. For example, researchers have successfully employed nitrosopyridine derivatives in copper-catalyzed asymmetric nitroso-Diels-Alder reactions with cyclic and acyclic dienes. acs.orgnih.gov These reactions proceed with high yields and excellent stereoselectivity, providing access to chiral building blocks for complex molecule synthesis. acs.orgnih.gov
The study of the reactivity of the nitroso group itself continues to be an active area. For instance, the transfer of the nitroso group from N-methyl-N-nitrosobenzenesulfonamides to amines has been investigated to understand the intrinsic reactivity and reaction mechanisms. researchgate.netacs.org These studies have implications for understanding nitrosation processes in biological systems and for the design of new nitrosating agents. researchgate.net
Future research directions for this compound are likely to build upon these foundations. The unique combination of the sulfonamide and nitroso groups could be exploited to design novel catalysts where the sulfonamide moiety acts as a directing group or a ligand-binding site, influencing the stereochemical outcome of reactions at the nitroso group. Furthermore, the synthesis of derivatives of this compound with varied substitution patterns on the benzene (B151609) ring could lead to fine-tuning of its reactivity and catalytic properties. The exploration of its utility in the synthesis of novel heterocyclic scaffolds and as a building block for materials science applications also represents a promising avenue for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrosobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c7-12(10,11)6-3-1-5(8-9)2-4-6/h1-4H,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCOEEKSSIVNAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324666 | |
| Record name | 4-nitrosobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2990-12-7 | |
| Record name | NSC407486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-nitrosobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 4 Nitrosobenzenesulfonamide
Oxidation of Aromatic Amines: Key Reagents and Optimized Conditions
A principal and direct strategy for the formation of aromatic nitroso compounds is the oxidation of the corresponding aniline (B41778) derivative. This transformation requires carefully selected oxidizing agents to prevent over-oxidation to the nitro or other undesired byproducts. Various reagents have been employed for this purpose, including peroxy acids and specialized oxidation systems. orgsyn.org The choice of oxidant and the optimization of reaction conditions are critical to achieving high yields and selectivity.
A particularly effective and modern method for the preparation of 4-nitrosobenzenesulfonamide involves the oxidation of sulfanilamide (B372717) using Oxone®. beilstein-journals.org Oxone®, a stable, non-toxic, and inexpensive solid, is a triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active oxidizing species. nih.gov This reagent is favored for its operational simplicity and more environmentally benign profile compared to many heavy-metal-based oxidants. nih.gov The reaction proceeds by treating the sulfanilamide precursor with Oxone® in a biphasic solvent system, leading to the selective oxidation of the primary amino group to a nitroso group. beilstein-journals.org
The successful synthesis of this compound via Oxone®-mediated oxidation relies on specific reaction parameters. The procedure involves dissolving sulfanilamide in a biphasic system of dichloromethane (B109758) (DCM) and water. beilstein-journals.org Oxone® is then added to this vigorously stirred mixture. beilstein-journals.org The reaction is typically conducted over a period of a few hours. beilstein-journals.org
Upon completion, the product is isolated through a standard workup procedure. The organic and aqueous layers are separated, and the green-colored organic layer containing the product is washed sequentially with aqueous hydrochloric acid, water, and brine. beilstein-journals.org After drying the organic phase over a drying agent like magnesium sulfate (B86663) (MgSO₄) and removing the solvent under reduced pressure, the crude this compound is obtained as a solid, which can be used in subsequent steps without further purification. beilstein-journals.org
Table 1: Reaction Parameters for Oxone®-Mediated Synthesis of this compound beilstein-journals.org
| Parameter | Value |
|---|---|
| Starting Material | Sulfanilamide |
| Oxidizing Agent | Oxone® |
| Reagent Equivalence | 2.0 equivalents of Oxone® per equivalent of sulfanilamide |
| Solvent System | Dichloromethane (DCM) / Water |
| Reaction Time | 3 hours |
Exploration of Alternative Synthetic Pathways and their Applicability
Beyond the direct oxidation of primary amines, alternative synthetic strategies are available for preparing nitroso sulfonamides. A prominent alternative is the N-nitrosation of secondary sulfonamides. This method involves reacting a secondary amine precursor with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), under acidic conditions. smolecule.comgoogle.comresearchgate.net For instance, the synthesis of N-alkyl-N-nitrosobenzenesulfonamides is commonly achieved by treating the corresponding N-alkylbenzenesulfonamide with a nitrosating agent. smolecule.comwikipedia.org This general approach could be adapted for this compound if a suitable secondary sulfonamide precursor were used and subsequently deprotected, although this would add steps compared to direct oxidation.
Another related pathway is the nitrosation of tertiary amines, which can sometimes lead to nitrosative dealkylation to produce N-nitroso compounds. sci-hub.se For example, N,N-dialkylanilines can react with nitrosating agents under specific conditions to yield nitroso derivatives. google.com While not a direct route to the parent this compound, these methods highlight the versatility of nitrosation chemistry in accessing a wide range of N-nitroso compounds and represent viable alternative strategies for producing substituted analogs. sci-hub.se The applicability of these alternative routes often depends on the specific substitution pattern desired on the sulfonamide nitrogen.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Sulfanilamide |
| Oxone® |
| Potassium peroxymonosulfate |
| Dichloromethane |
| Magnesium sulfate |
| Hydrochloric acid |
| Sodium nitrite |
| N-Alkyl-N-nitrosobenzenesulfonamide |
| N-Alkylbenzenesulfonamide |
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculation Methodologies and Basis Sets
The selection of an appropriate computational method and basis set is crucial for obtaining accurate theoretical predictions. For molecules like 4-nitrosobenzenesulfonamide, both Density Functional Theory (DFT) and ab initio methods have been employed to investigate their properties. researchgate.netresearchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular tool in computational chemistry due to its balance of accuracy and relatively low computational cost compared to other methods. wikipedia.org
In the study of nitroso compounds, DFT methods are frequently used. For instance, theoretical studies on para-substituted N-methyl-N-nitrosobenzenesulfonamides have utilized the B3LYP and B3PW91 functionals combined with the 6-311++G(d,p) basis set. researchgate.netresearchgate.net Similarly, the B3LYP functional with the 6-311++G(d,p) basis set was employed for computational calculations on {(4-nitrophenyl)sulfonyl}tryptophan. mdpi.com For calculating the homolysis bond dissociation energy (BDE) of various organic Y-NO compounds, the B3LYP functional with the smaller 6-31G(d) basis set has also been applied. researchgate.net While DFT is a versatile tool, it has been noted that calculations performed in a vacuum may underestimate the homolysis BDE of Y-NO bond carrier molecules. researchgate.net
Table 1: Examples of DFT Methodologies Used in Studies of Sulfonamides and Nitroso Compounds
| Compound Type | Functional | Basis Set | Application |
|---|---|---|---|
| para-substituted N-methyl-N-nitrosobenzenesulfonamides | B3LYP, B3PW91 | 6-311++G(d,p) | Geometric and electronic properties, NBO analysis. researchgate.netresearchgate.net |
| {(4-nitrophenyl)sulfonyl}tryptophan | B3LYP | 6-311++G(d,p) | Geometry optimization, frequency computation. mdpi.com |
| Organic Y-NO molecules | B3LYP | 6-31G(d) | Calculation of homolysis BDE. researchgate.net |
Ab initio quantum chemistry methods are based on first principles, not relying on experimental data for parameterization. A theoretical study of para-substituted N-methyl-N-nitrosobenzenesulfonamide molecules was performed using the ab initio Restricted Hartree-Fock (RHF) method with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net Studies on related compounds, such as N-nitrosodiphenylamines, have also utilized the RHF method in conjunction with DFT calculations to analyze molecular properties. cdnsciencepub.com
For calculating bond dissociation energies, high-level composite ab initio methods like G3, G3B3, G4, G4MP2, CBS-QB3, ROCBS-QB3, CBS-Q, and CBS-APNO have been benchmarked on organonitrogen compounds to ensure accuracy. acs.org Such rigorous methods provide reliable thermodynamic data that can serve as a reference for less computationally expensive models. acs.org
Molecular Structure and Electronic Property Analysis
Computational methods allow for detailed analysis of the molecular and electronic structure of this compound, providing insights into its stability and reactivity.
The homolytic bond dissociation energy (BDE) quantifies the energy required to break a bond homolytically, forming two radical species, and provides insight into the thermodynamic stability of chemical bonds. nrel.gov For nitroso compounds, the BDE of the Y-NO bond (where Y can be N, C, O, or S) is a key parameter related to their ability to act as nitric oxide (NO) donors.
Computational studies have focused on calculating these BDEs. DFT calculations, such as those using the B3LYP/6-31G(d) method, have been applied to a large set of 92 Y-NO organic molecules. researchgate.net It has been observed that DFT calculations tend to underestimate the homolysis BDE of Y-NO bonds. researchgate.net For N-methyl-N-nitrosobenzenesulfonamides, the N–NO bonds are considered very weak, with BDEs smaller than those of N-nitrosoacetanilides and N-nitrosodiphenylamines. cdnsciencepub.com For comparison, the experimental N-N BDE for N-methyl-N-nitroso-p-toluenesulfonamide is a related value of interest. The experimental N-N bond dissociation energies for substituted N-nitrosodiphenylamines range from 21.4 to 24.3 kcal/mol, highlighting the weakness of this bond. cdnsciencepub.com
Table 2: Comparison of Experimental N-N Bond Dissociation Energies
| Compound | Experimental BDE (kcal/mol) |
|---|---|
| 4-CH₃O–C₆H₄N(C₆H₅)–NO | 21.4 cdnsciencepub.com |
| 4-CH₃–C₆H₄N(C₆H₅)–NO | 21.4 cdnsciencepub.com |
| 4-H–C₆H₄N(C₆H₅)–NO | 22.6 cdnsciencepub.com |
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized wave function of a molecule into a localized form corresponding to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This method is used to investigate electronic delocalization, such as hyperconjugative interactions, which can significantly influence molecular structure and reactivity. uni-muenchen.dewisc.edu
For para-substituted N-methyl-N-nitrosobenzenesulfonamides, NBO analysis has been performed on geometries obtained from DFT calculations. researchgate.net In related N-nitrosodiphenylamines, NBO analysis revealed that the weakness of the N-N bond can be attributed to hyperconjugative interactions. cdnsciencepub.com Specifically, the delocalization of the lone pair electrons on one nitrogen atom into the antibonding orbital of the adjacent N-O bond can weaken the N-N bond. cdnsciencepub.com This type of analysis provides a quantitative measure of electron delocalization and its energetic consequences, helping to rationalize the observed chemical properties. wisc.edu
Investigation of Protonation Equilibria and Sites
Understanding the protonation behavior of a molecule is crucial for predicting its reactivity in acidic media. researchgate.net Computational and experimental studies on N-methylbenzenesulfonamides, which are the denitrosated analogues of N-methyl-N-nitrosobenzenesulfonamides, provide essential insights into the likely protonation sites. researchgate.net
A study of four substituted N-methylbenzenesulfonamides in aqueous sulfuric acid found that the acidity constants (pKBH+) are highly dependent on the electronic character of the substituent on the benzene (B151609) ring. researchgate.net A better correlation of the equilibrium constants with the σ+ substituent parameter compared to σ indicated that the initial protonation site is an oxygen atom of the sulfonyl group. researchgate.net This suggests that in acidic conditions, the SO₂ group is the most basic center in these molecules. This information is considered crucial for understanding the mechanism of nitroso-group transfer from related N-methyl-N-nitrosobenzenesulfonamides. researchgate.net
Table 3: Experimental pKBH+ Values for Substituted N-Methylbenzenesulfonamides (X-C₆H₄SO₂NHCH₃) at 25 °C
| Substituent (X) | Compound | pKBH+ |
|---|---|---|
| 4-MeO | 3a | -3.5 ± 0.2 researchgate.net |
| 4-Me | 3b | -4.2 ± 0.2 researchgate.net |
| 4-Cl | 3c | -5.2 ± 0.3 researchgate.net |
Theoretical Modeling of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving this compound, particularly the transfer of its nitroso group.
Theoretical modeling has been instrumental in mapping the energy profiles and identifying the transition states for the nitroso group transfer from N-methyl-N-nitrosobenzenesulfonamides to various nucleophiles, such as amines and thiols. researchgate.netacs.orgconicet.gov.ar These studies show that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring of the nitrosating agent. nih.gov Electron-withdrawing groups on the aromatic ring of N-methyl-N-nitrosobenzenesulfonamides increase the reaction rate. acs.orgnih.gov
The mechanism for the transfer to a thiol involves the nucleophilic attack of the thiolate ion on the nitroso group, which is the rate-determining step. conicet.gov.ar For the transfer to amines, a perfectly balanced transition state has been characterized based on Brønsted-type correlations. acs.orgnih.gov The transition state's location can be predicted using linear free-energy relationship techniques, and these predictions have been found to be in agreement with results from computational calculations. researchgate.net
Marcus theory, originally developed to explain electron transfer reaction rates, has been successfully applied to predict the kinetics of nitroso group transfer reactions. wikipedia.orgnumberanalytics.com This theory provides a framework for calculating the intrinsic barriers of the reaction. acs.orgnih.gov
Analytical and Spectroscopic Methodologies in Research Contexts
Application of UV-Vis Spectroscopy for Kinetic Reaction Monitoring
UV-Vis spectrophotometry is a powerful and non-destructive technique for analyzing reaction kinetics, particularly when a change in the concentration of a reactant or product results in a measurable change in absorbance at a specific wavelength over time. uni-muenchen.deijnrd.org This method is ideal for monitoring reactions in real-time without disturbing the sample. uni-muenchen.de In studies involving nitroso compounds, UV-Vis spectroscopy can track the transformation of reactants into products by observing changes in the absorption spectrum. researchgate.netthermofisher.com
For instance, in the study of transnitrosation reactions, where a nitroso group is transferred from a donor like an N-methyl-N-nitrosobenzenesulfonamide to a nucleophile, UV-Vis spectroscopy can be used to monitor the formation of a product if it has a distinct chromophore. researchgate.net An example is the nitrosation of phenols, where the formation of the resulting nitrosophenol can be followed spectroscopically. researchgate.net Similarly, the reduction of related nitroaromatic compounds, such as 4-nitrophenol (B140041), is frequently monitored by observing the decrease in its characteristic absorbance peak (around 400 nm in basic solution) and the appearance of a new peak for the product, 4-aminophenol (B1666318) (around 300 nm). researchgate.netresearchgate.netresearchgate.net This provides a direct measure of the reaction's progress. researchgate.netsapub.org
The data collected, typically absorbance versus time, allows for the determination of reaction rates and rate constants. uni-muenchen.dedvikan.no By analyzing these kinetics under various conditions, researchers can gain insights into the reaction mechanism. sapub.orgdvikan.no
Table 1: Application of UV-Vis Spectroscopy in Monitoring Reactions of Related Nitro-Aromatic Compounds
| Reactant/Process | Wavelength Monitored | Observation | Application |
|---|---|---|---|
| Reduction of 4-nitrophenol | 400 nm | Decrease in absorbance over time. researchgate.netresearchgate.net | Kinetic analysis of catalytic reduction. researchgate.net |
| Formation of 4-aminophenol | 300 nm | Increase in absorbance over time. researchgate.net | Monitoring product formation. researchgate.net |
| Oxidation of Naphthol Blue Black | 618 nm (Azo group) | Decrease in absorbance over time. sapub.org | Determining degradation rate. sapub.orgdvikan.no |
| Oxidation of Naphthol Blue Black | 320 nm (Aromatic rings) | Little variation in absorbance. sapub.org | Comparing reactivity of different functional groups. sapub.org |
| Nitrosation of Phenols | Varies (product-specific) | Formation of nitrosophenol product peak. researchgate.net | Monitoring transnitrosation reactions. researchgate.net |
Utilization of High-Performance Liquid Chromatography (HPLC) for Reaction Progress Analysis
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for monitoring the progress of chemical reactions by separating, identifying, and quantifying the individual components in a mixture at various time points. telescopeinnovations.comresearchgate.netresearchgate.net This technique is particularly valuable for complex reactions where multiple reactants, intermediates, and products may be present simultaneously, or for transformations that are difficult to monitor using spectroscopic methods alone. rsc.org
In the context of reactions involving 4-nitrosobenzenesulfonamide and its derivatives, HPLC allows researchers to track the consumption of the starting material and the formation of products with high precision and reproducibility. researchgate.netchemrxiv.org For example, in studies of nitroso group transfer from N-methyl-N-nitrosobenzenesulfonamides to DNA bases, HPLC was used to follow the consumption of the nitrosating agent. researchgate.net Automated HPLC systems can take samples directly from a reaction vessel, even from within an inert environment like a glovebox, providing detailed, time-resolved data that is crucial for in-depth mechanistic studies. telescopeinnovations.comchemrxiv.org
The development of a suitable HPLC method involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve effective separation of all components. wu.ac.th For instance, a reverse-phase HPLC method with UV detection can be used to simultaneously quantify compounds like 4-nitrophenol and its metabolites, using an ion-pairing agent in the mobile phase to improve separation. nih.gov The resulting chromatograms provide peak areas that can be converted to concentrations, allowing for the generation of accurate reaction profiles and the determination of kinetic parameters. researchgate.net
Table 2: Example HPLC Parameters for Analysis of Related Compounds
| Analyte(s) | Column Type | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| 4-Nitrophenol (PNP) & its conjugates (PNP-G, PNP-S) | Reversed-Phase (RP) | Methanol-water (50:50, v/v) with 0.01 M tetrabutyl-ammonium-bromide. nih.gov | UV at 290 nm. nih.gov | Simultaneous quantification in biological samples. nih.gov |
| 4-Amino Benzene (B151609) Sulphonamide | YMC-Triart C8 (250x4.6 mm, 5µm). wu.ac.th | Gradient elution (details not specified). wu.ac.th | UV at 265 nm. wu.ac.th | Quantitative determination of impurities. wu.ac.th |
| S-adenosylmethionine (SAM) and cleavage products | Reversed-Phase (RP) | Not specified | UV detection | Monitoring enzymatic reactions. researchgate.net |
| Buchwald-Hartwig Amination components | Not specified | Not specified | Not specified | Reaction progress analysis in an inert environment. chemrxiv.org |
Advanced Structural Elucidation Techniques (e.g., X-ray Diffraction in Mechanistic Studies)
Advanced structural elucidation techniques are indispensable for unambiguously determining the three-dimensional arrangement of atoms in a molecule, which is critical for understanding reaction mechanisms at a molecular level. inspiralis.com Among these, single-crystal X-ray diffraction is the gold standard for obtaining precise structural information, including bond lengths, bond angles, and stereochemistry. mdpi.commdpi.com
While a crystal structure for this compound itself was not found in the search results, data for closely related compounds like N,4-dimethyl-N-nitrosobenzenesulfonamide provide crucial insights into the geometry and conformation of the benzenesulfonamide (B165840) framework. nih.gov Such structural data helps in building and validating computational models and in interpreting reactivity. For example, knowing the precise structure of a reactant or product can help rationalize the stereochemical outcome of a reaction. mdpi.com
X-ray diffraction is not limited to stable compounds; it can also be used to characterize intermediates or complexes that are key to a reaction pathway, providing direct evidence for proposed mechanisms. inspiralis.com The analysis of crystal packing and intermolecular interactions, such as hydrogen bonds and π-π stacking, revealed by X-ray diffraction, can also explain solid-state reactivity and the physical properties of the material. mdpi.comeurjchem.com
Table 3: Crystallographic Data for a Related Benzenesulfonamide Derivative
| Compound | N,4-dimethyl-N-nitrosobenzenesulfonamide nih.gov |
|---|---|
| Formula | C8H10N2O3S |
| Crystal System | Triclinic |
| Space Group | P -1 |
| a (Å) | 6.8911 |
| b (Å) | 8.4435 |
| c (Å) | 8.6248 |
| α (°) | 81.4580 |
| β (°) | 77.2940 |
| γ (°) | 85.3400 |
Data obtained from the PubChem entry for CID 6628. nih.gov
Broader Impact and Future Research Directions in Organic Chemistry
Contributions to the Fundamental Understanding of Nitrosation and Denitrosation Chemistry
Research centered on N-methyl-N-nitrosobenzenesulfonamides has been instrumental in elucidating the mechanisms of nitroso group transfer reactions, which are fundamental processes in organic and biological chemistry. nih.govresearchgate.net Kinetic studies involving the transfer of a nitroso group from these sulfonamides to various nucleophiles, such as primary and secondary amines, have provided a detailed picture of the transition states and reaction pathways. nih.govacs.org
One key finding is that the rate of nitroso group transfer increases when electron-withdrawing groups are present on the aromatic ring of the N-methyl-N-nitrosobenzenesulfonamide. nih.govresearchgate.net This relationship has been quantified through Brønsted-type correlations, which relate the logarithm of the rate constant to the pKa of the nucleophile and the leaving group. nih.govacs.org These analyses have shown a balanced transition state, with Brønsted parameters (βnuclnorm and αlgnorm) of approximately 0.55, indicating that bond formation and bond breaking have progressed to a similar extent at the transition state. nih.govresearchgate.net
Further mechanistic investigations into the nitrosation and denitrosation of substituted N-methylbenzenesulfonamides have provided evidence for an imbalanced concerted mechanism. rsc.org The study points to a process where there is significant development of positive charge on the nitrogen atom adjacent to the nitroso group in the transition state. rsc.org Kinetic solvent isotope effects and general-base catalysis observed in these reactions suggest that a rate-determining proton transfer is a key step in the denitrosation process. rsc.org
The application of Marcus theory to these systems has also yielded significant insights. nih.gov The intrinsic barriers for the nitroso group transfer reaction were found to be largely unaffected by the presence of electron-withdrawing groups on the aromatic ring of the N-methyl-N-nitrosobenzenesulfonamide, a finding that helps to characterize the reaction's energy landscape. nih.govresearchgate.net These fundamental studies provide a robust framework for predicting reactivity and understanding the intricate details of nitrosation and denitrosation, processes relevant to both organic synthesis and the biological action of nitroso compounds. nih.govresearchgate.net
Table 1: Effect of Substituents on the Rate of Nitroso Group Transfer from N-methyl-N-nitrosobenzenesulfonamides This table illustrates the relationship between the electronic nature of substituents on the aromatic ring and the rate of the nitroso group transfer reaction to amines. Data is conceptually derived from findings that electron-withdrawing groups enhance the reaction rate. nih.govresearchgate.netresearchgate.net
| Substituent (on Benzene (B151609) Ring) | Electronic Effect | Relative Reaction Rate |
| 4-NO₂ | Strong Electron-Withdrawing | Highest |
| 4-Cl | Moderate Electron-Withdrawing | High |
| 4-H | Neutral | Intermediate |
| 4-CH₃ | Weak Electron-Donating | Low |
| 4-OCH₃ | Strong Electron-Donating | Lowest |
Potential for Design of Novel Reagents and Catalytic Systems
The detailed mechanistic understanding of nitroso group transfer from 4-nitrosobenzenesulfonamide derivatives provides a strong foundation for the rational design of new chemical reagents and catalytic systems. nih.govrsc.org The tunable reactivity of the N-nitroso-benzenesulfonamide scaffold, achieved by altering substituents on the aromatic ring, makes it an attractive platform for developing a new generation of nitrosating agents with tailored reactivity and selectivity. researchgate.netresearchgate.net These "designer" reagents could offer advantages over traditional nitrosating agents, such as those derived from sodium nitrite (B80452), by providing milder reaction conditions, improved chemoselectivity, and easier handling. researchgate.netsci-hub.se
The potential extends beyond stoichiometric reagents to the development of catalytic systems. The core structure of this compound could be incorporated into ligands for transition metal catalysts. nih.gov Such a system could facilitate catalytic nitroso-transfer reactions, where the metal center activates the N-NO bond or organizes the reactants for selective transformation. This approach is analogous to the development of other catalytic processes where the ligand plays a crucial role in controlling the reactivity and selectivity of the metal catalyst. nih.govrsc.org For instance, a catalytic cycle could be envisioned where a metalloradical complex homolytically activates the N-NO bond, enabling radical-based transformations that are otherwise difficult to achieve. nih.gov
Furthermore, the sulfonamide functional group itself is a cornerstone of many modern synthetic methods, including its use in directing groups and in "click" chemistry (SuFEx). organic-chemistry.org The combination of the versatile sulfonamide group with the reactive nitroso functionality in a single molecule offers opportunities for designing multi-functional reagents or catalysts for complex molecular constructions. nih.gov The development of such systems could lead to more efficient and sustainable synthetic routes for producing valuable chemical compounds. rsc.org
Advanced Methodologies for Studying Reactivity in Complex Environments
The study of this compound and its derivatives has been enabled by, and has also spurred the application of, advanced analytical methodologies for monitoring reactions and characterizing transient species, particularly in complex environments. nih.govacs.org These methods are crucial for understanding reaction kinetics and mechanisms under conditions that mimic biological systems or industrial processes.
High-performance liquid chromatography (HPLC) has been a vital tool for these studies. nih.govresearchgate.net For example, in kinetic investigations of nitroso group transfer to biological molecules like DNA bases, HPLC was used to accurately monitor the consumption of the N-methyl-N-nitrosobenzenesulfonamide reagent over time. nih.gov This allows for precise determination of reaction rates and the influence of various factors, such as pH and reactant concentration. nih.govresearchgate.net
UV/Visible spectroscopy is another powerful technique that has been employed. nih.gov In studies involving the transnitrosation of phenols, the formation of the colored nitrosophenol product could be monitored in real-time using a spectrophotometer. nih.govresearchgate.net This method is particularly useful for following the kinetics of reactions that involve a distinct chromophoric change.
To probe reactivity in more complex, heterogeneous environments, researchers have studied these reactions in micellar systems, which serve as simple models for biological membranes. researchgate.net The use of a pseudophase micellar model allows for the quantitative interpretation of kinetic data, separating the effects of reactant partitioning between the aqueous and micellar phases from the intrinsic reactivity within the micelle itself. researchgate.net
More recently, sophisticated techniques such as advanced NMR spectroscopy and mass spectrometry are being used to identify and characterize unstable intermediates in related systems. acs.org For instance, the degradation of N-nitroso compounds in aqueous buffers has been followed using ¹H NMR kinetics to track the appearance and disappearance of multiple species simultaneously. acs.org Isotopic labeling, using ¹⁵N-labeled reagents, coupled with ¹H-¹⁵N HMBC NMR experiments, has been crucial for confirming the structures of transient intermediates and degradation products, providing definitive mechanistic insights that would be impossible to obtain with simpler methods. acs.org
Table 2: Analytical Methodologies for Studying Nitrosation/Denitrosation Reactions This table summarizes the advanced analytical techniques used to investigate the reactivity of this compound derivatives and related compounds.
| Methodology | Application | Information Obtained | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Monitoring reactant concentration | Reaction rates, reactant consumption kinetics | nih.gov, researchgate.net |
| UV/Visible Spectroscopy | Monitoring product formation | Reaction rates, product formation kinetics | nih.gov, researchgate.net |
| Pseudophase Kinetic Models | Analysis of reactions in micellar systems | Intrinsic reactivity in micelles, reactant partitioning | researchgate.net |
| NMR Kinetic Studies (e.g., ¹H NMR) | Real-time monitoring of multiple species | Degradation pathways, identification of major products | acs.org |
| Isotopic Labeling (e.g., ¹⁵N) with NMR/MS | Structure elucidation of intermediates | Definitive structures of transient species and products | acs.org |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-nitrosobenzenesulfonamide to ensure reproducibility?
- Methodological Answer : Begin by standardizing reaction conditions (e.g., temperature, solvent ratios, and reaction time) based on prior sulfonamide synthesis protocols. For example, use controlled nitroso-group introduction via diazotization followed by sulfonylation. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance yield and purity. Validate reproducibility by repeating trials under identical conditions and comparing NMR spectra (¹H/¹³C) and HPLC retention times across batches .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:
- Spectroscopy : NMR (¹H/¹³C) to confirm nitroso (-NO) and sulfonamide (-SO₂NH₂) functional groups. Infrared (IR) spectroscopy for characteristic N=O (1520–1480 cm⁻¹) and S=O (1360–1160 cm⁻¹) stretches.
- Chromatography : HPLC with UV detection (λ ~260 nm for nitroso groups) to assess purity.
- Elemental Analysis : Verify empirical formula (C₆H₅N₂O₃S) via combustion analysis.
Cross-reference data with NIST Chemistry WebBook entries for benzenesulfonamide derivatives to confirm structural integrity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Design kinetic experiments under varying conditions (e.g., pH, solvent polarity) to track intermediate formation via stopped-flow UV-Vis spectroscopy. Use isotopic labeling (e.g., ¹⁵N in the nitroso group) to trace reaction pathways. Pair experimental data with computational modeling (DFT calculations) to map energy profiles and identify rate-determining steps. Address discrepancies between theoretical and experimental results by revisiting solvent effects or transition-state approximations .
Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Conduct systematic solubility tests in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) at controlled temperatures (25°C, 40°C). Use gravimetric analysis to quantify solubility limits. Compare results with literature values, noting solvent purity and measurement techniques (e.g., nephelometry vs. UV-Vis). If inconsistencies persist, validate via independent methods (e.g., DSC for phase transitions) and consult NIST’s critically evaluated datasets for analogous sulfonamides .
Q. What experimental strategies are recommended for studying this compound’s potential as a protease inhibitor?
- Methodological Answer : Perform competitive inhibition assays (e.g., fluorogenic substrate hydrolysis) to determine IC₅₀ values. Use X-ray crystallography or cryo-EM to resolve binding modes with target enzymes. Cross-validate findings with mutagenesis studies to identify critical residues. For conflicting activity data, assess assay conditions (e.g., buffer ionic strength, cofactor availability) and confirm compound stability via LC-MS during experiments .
Data Integrity and Reproducibility
Q. How can researchers ensure the stability of this compound under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at elevated temperatures (40°C) and high humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and track nitroso-to-nitro group oxidation using IR. For long-term storage, recommend inert atmospheres (argon) and desiccated environments (-20°C). Publish raw stability datasets alongside processed results to facilitate replication .
Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies?
- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) from dose-response curves. Use ANOVA to assess significance across replicates. For non-linear interactions, employ machine learning models (e.g., random forests) to identify variable contributions. Ensure transparency by sharing raw data, code, and validation protocols in repositories like Zenodo .
Computational and Interdisciplinary Applications
Q. How can molecular dynamics simulations improve the design of this compound derivatives?
- Methodological Answer : Simulate ligand-protein binding using AMBER or GROMACS with explicit solvent models. Prioritize force field parameterization for nitroso groups using quantum mechanical (QM) benchmarks. Validate predictions with experimental binding affinity data (e.g., SPR or ITC). Address force field inaccuracies by refining partial charges via RESP fitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
